molecular formula C13H15NO3 B11177725 4-(Pyrrolidin-1-ylcarbonyl)phenyl acetate

4-(Pyrrolidin-1-ylcarbonyl)phenyl acetate

Cat. No.: B11177725
M. Wt: 233.26 g/mol
InChI Key: USLHFZHOXXUAOV-UHFFFAOYSA-N
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Description

4-(PYRROLIDINE-1-CARBONYL)PHENYL ACETATE is a compound that features a pyrrolidine ring attached to a phenyl acetate group. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is a common scaffold in medicinal chemistry due to its versatile biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(PYRROLIDINE-1-CARBONYL)PHENYL ACETATE typically involves the reaction of pyrrolidine with phenyl acetate under specific conditions. One common method is the acylation of pyrrolidine with phenyl acetate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

On an industrial scale, the production of 4-(PYRROLIDINE-1-CARBONYL)PHENYL ACETATE may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-(PYRROLIDINE-1-CARBONYL)PHENYL ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-(PYRROLIDINE-1-CARBONYL)PHENYL ACETATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(PYRROLIDINE-1-CARBONYL)PHENYL ACETATE involves its interaction with specific molecular targets in the body. The pyrrolidine ring can bind to proteins and enzymes, altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(PYRROLIDINE-1-CARBONYL)PHENYL ACETATE is unique due to its specific structure, which combines the pyrrolidine ring with a phenyl acetate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

[4-(pyrrolidine-1-carbonyl)phenyl] acetate

InChI

InChI=1S/C13H15NO3/c1-10(15)17-12-6-4-11(5-7-12)13(16)14-8-2-3-9-14/h4-7H,2-3,8-9H2,1H3

InChI Key

USLHFZHOXXUAOV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)N2CCCC2

Origin of Product

United States

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